molecular formula C20H22N2OS B5375265 N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-phenylacrylamide

N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-phenylacrylamide

カタログ番号 B5375265
分子量: 338.5 g/mol
InChIキー: GTKARXAIDIXVND-BUHFOSPRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-phenylacrylamide, commonly known as ML141, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ML141 is a selective and potent inhibitor of the small GTPase, RhoA, which plays a crucial role in several cellular processes, including cell migration, cytokinesis, and gene expression.

作用機序

ML141 exerts its inhibitory effect on RhoA by binding to its effector-binding domain, preventing its interaction with downstream effectors. RhoA is a small GTPase that regulates the actin cytoskeleton and plays a crucial role in several cellular processes, including cell migration, cytokinesis, and gene expression. By inhibiting RhoA, ML141 disrupts these cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
ML141 has been shown to have several biochemical and physiological effects, including inhibition of RhoA-mediated cell migration and invasion, improvement of cardiac function, and improvement of cognitive function. ML141 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

実験室実験の利点と制限

ML141 has several advantages for lab experiments, including its high yield and purity, its selectivity for RhoA, and its potential therapeutic applications. However, ML141 also has some limitations, including its relatively short half-life and its potential toxicity at high concentrations.

将来の方向性

There are several future directions for ML141 research, including the development of more potent and selective RhoA inhibitors, the investigation of ML141's potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, the development of ML141 analogs with improved efficacy and safety profiles could lead to the development of novel therapeutic agents for various diseases.

合成法

The synthesis of ML141 involves the reaction of 2-sec-butylphenylamine with carbon disulfide to form N-(2-sec-butylphenyl)carbonothioyl-2-sec-butylbenzenamine. This intermediate is then reacted with 3-phenylacryloyl chloride in the presence of triethylamine to form ML141. The synthesis of ML141 has been optimized to produce high yields and purity, making it an ideal compound for scientific research.

科学的研究の応用

ML141 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. ML141 has been shown to inhibit RhoA-mediated cell migration and invasion, making it a potential candidate for cancer therapy. Additionally, ML141 has been shown to improve cardiac function in animal models of heart failure, making it a potential therapeutic agent for cardiovascular diseases. ML141 has also been shown to improve cognitive function in animal models of Alzheimer's disease, making it a potential candidate for neurological disorders.

特性

IUPAC Name

(E)-N-[(2-butan-2-ylphenyl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-3-15(2)17-11-7-8-12-18(17)21-20(24)22-19(23)14-13-16-9-5-4-6-10-16/h4-15H,3H2,1-2H3,(H2,21,22,23,24)/b14-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKARXAIDIXVND-BUHFOSPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。